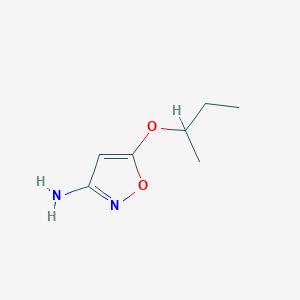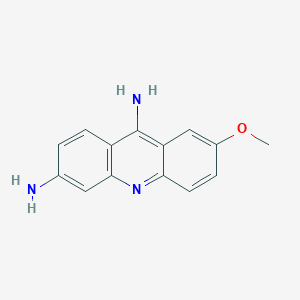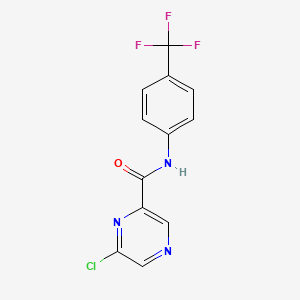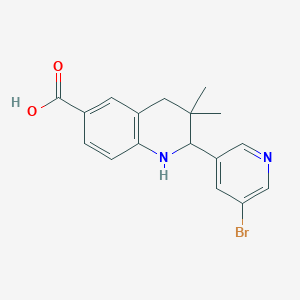
2-(5-Bromopyridin-3-YL)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromopyridin-3-YL)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a complex organic compound that features a bromopyridine moiety attached to a tetrahydroquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-YL)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves multiple steps, including the formation of the bromopyridine and tetrahydroquinoline intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure the efficient formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromopyridin-3-YL)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(5-Bromopyridin-3-YL)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromopyridin-3-YL)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyridine-3-carboxylic acid: A related compound with a similar bromopyridine moiety.
3-Amino-5-bromopyridine: Another compound featuring the bromopyridine structure.
6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine: A compound with a different core structure but similar bromopyridine group.
Uniqueness
2-(5-Bromopyridin-3-YL)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to its combination of the bromopyridine and tetrahydroquinoline moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
1363405-83-7 |
|---|---|
Fórmula molecular |
C17H17BrN2O2 |
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
2-(5-bromopyridin-3-yl)-3,3-dimethyl-2,4-dihydro-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H17BrN2O2/c1-17(2)7-11-5-10(16(21)22)3-4-14(11)20-15(17)12-6-13(18)9-19-8-12/h3-6,8-9,15,20H,7H2,1-2H3,(H,21,22) |
Clave InChI |
VPVQVZPASXIFGF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C=CC(=C2)C(=O)O)NC1C3=CC(=CN=C3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13105142.png)
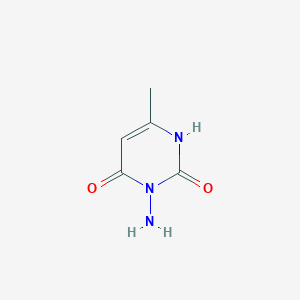
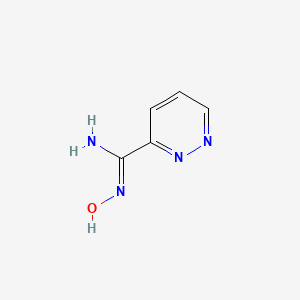
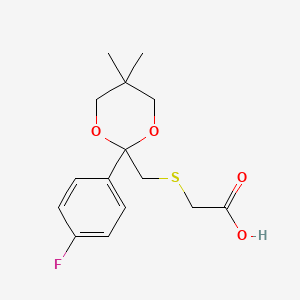
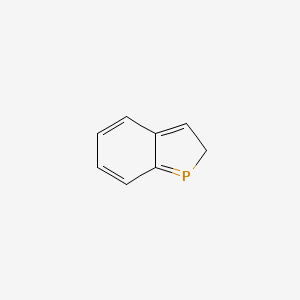

![[(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13105182.png)

